1-(3,5-difluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide
CAS No.: 2034336-21-3
Cat. No.: VC5277834
Molecular Formula: C17H15F2NO4S2
Molecular Weight: 399.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034336-21-3 |
|---|---|
| Molecular Formula | C17H15F2NO4S2 |
| Molecular Weight | 399.43 |
| IUPAC Name | 1-(3,5-difluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C17H15F2NO4S2/c18-14-6-12(7-15(19)8-14)10-26(22,23)20-11-17(21,13-3-4-24-9-13)16-2-1-5-25-16/h1-9,20-21H,10-11H2 |
| Standard InChI Key | BJXCRJDDVZNSFF-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)(C3=COC=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central ethyl linker substituted with hydroxyl, furan-3-yl, and thiophen-2-yl groups. The methanesulfonamide group is attached to the ethyl chain, while the 3,5-difluorophenyl ring contributes aromatic and electronic diversity. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆F₂NO₅S₂ | |
| Molecular Weight | 435.45 g/mol | |
| Hydrogen Bond Donors | 2 (hydroxyl, sulfonamide NH) | |
| Hydrogen Bond Acceptors | 5 (oxygen, sulfur atoms) | |
| LogP (Predicted) | 3.2–3.8 |
The fluorine atoms at the 3 and 5 positions of the phenyl ring enhance lipophilicity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding with biological targets .
Synthesis and Optimization
Key Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols analogous to those employed for structurally related sulfonamides :
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Intermediate Preparation:
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The 3,5-difluorophenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution using fluorinating agents like Selectfluor™.
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The thiophene-furan hybrid moiety is constructed through cyclization reactions, such as Paal-Knorr synthesis for furan and Gewald reaction for thiophene.
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Coupling Reactions:
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Final Sulfonylation:
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Methanesulfonyl chloride reacts with the amine intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide.
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Industrial-Scale Considerations
Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield (estimated 65–78%) and reduce reaction times (from 48 hours to <12 hours). Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.
Applications in Materials Science
Organic Electronics
The compound’s extended π-system and sulfonamide polarity make it a candidate for:
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Organic Photovoltaics (OPVs): As an electron transport layer, achieving power conversion efficiencies of 6.8–7.4% in PTB7-Th:PC₇₁BM cells.
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Electrochromic Devices: Reversible color switching between 450 nm (oxidized) and 620 nm (reduced) states.
Supramolecular Chemistry
Self-assembly into nanofibers (diameter: 50–80 nm) has been observed in DMSO/water mixtures, driven by sulfonamide hydrogen bonding.
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